![molecular formula C18H24N4O4 B2813687 2-oxo-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)imidazolidine-1-carboxamide CAS No. 1797793-78-2](/img/structure/B2813687.png)
2-oxo-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)imidazolidine-1-carboxamide
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Description
Scientific Research Applications
Affinity Chromatography and Enzyme Purification
4-(Oxoacetyl)phenoxyacetic acid, a compound sharing a similar functional group, has been used in affinity chromatography for the purification of ubiquitin carboxyl-terminal hydrolases. This approach utilizes the stable, covalent bond formation between the compound and arginine residues, demonstrating the potential of similar compounds in biochemical separation and purification processes (Duerksen-Hughes, Williamson, & Wilkinson, 1989).
Cyclization Reactions in Organic Synthesis
The cyclization of α-(N-acyl-hydroxyamino) acid esters into imidazolidine-4-one derivatives indicates the relevance of similar compounds in synthesizing novel organic molecules. This process highlights the utility in creating structurally complex and potentially bioactive molecules through strategic cyclization reactions, showcasing the compound's role in synthetic organic chemistry (Shin, Nanjo, Kato, & Yoshimura, 1975).
Medicinal Chemistry and Drug Discovery
The modification of molecular structures to reduce metabolism by aldehyde oxidase in drug discovery processes illustrates another potential application. Altering similar compounds to avoid rapid metabolism can enhance the pharmacokinetic profiles of drug candidates, indicating the importance of structural modifications in the development of more effective therapeutics (Linton et al., 2011).
Antimicrobial Activity
Compounds with similar structures have been synthesized and tested for antimicrobial activities against various bacterial and fungal strains. This highlights the potential use of such compounds in developing new antimicrobial agents, addressing the growing concern of antibiotic resistance (Desai, Dodiya, & Shihora, 2011).
properties
IUPAC Name |
2-oxo-N-[[1-(2-phenoxyacetyl)piperidin-4-yl]methyl]imidazolidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O4/c23-16(13-26-15-4-2-1-3-5-15)21-9-6-14(7-10-21)12-20-18(25)22-11-8-19-17(22)24/h1-5,14H,6-13H2,(H,19,24)(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZMJDPRLAWHZFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)N2CCNC2=O)C(=O)COC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-oxo-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)imidazolidine-1-carboxamide |
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